![molecular formula C26H24N2O4 B2431601 N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887892-81-1](/img/structure/B2431601.png)
N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide
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Description
N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide, commonly referred to as MPBC, is a benzofuran derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Scientific Research Applications
- Boron-Carrier for Neutron Capture Therapy : Boronic acids and their esters, including this compound, are considered for designing new drugs and drug delivery devices. Specifically, they serve as boron carriers suitable for neutron capture therapy. However, their stability in water is marginal, and hydrolysis can occur. Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes .
- Controlled Hydroxylation of Terpenoids : Recent research has shown that controlled hydroxylation of terpenoid compounds can enhance plant chemical defense mechanisms without introducing self-toxicity. Although not directly related to the mentioned compound, this broader context sheds light on the potential applications of similar chemical modifications in plant protection .
- Boronic Acid Derivatives : The compound belongs to the class of boronic acid derivatives. Researchers have explored their structure, properties, and preparation for various applications in organic synthesis, medicine, and materials .
- Anticancer Agents : While not explicitly mentioned for this compound, boronic acids have been investigated as potential anticancer agents. Their ability to target specific cellular pathways makes them interesting candidates for drug development .
- Functional Group Transformations : Boronic acids participate in diverse organic transformations, such as Suzuki-Miyaura cross-coupling reactions. Researchers use them to create complex molecules and modify existing ones .
- Boron-Containing Materials : The compound’s boron-containing nature makes it relevant in materials science. Researchers explore its use in designing novel materials with specific properties, such as optical or electronic characteristics .
- Enzyme Inhibitors : Although not directly studied for this compound, boronic acids have been investigated as enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues. Such inhibitors play a crucial role in drug discovery .
Drug Design and Delivery
Chemical Defense in Plants
Biochemistry and Medicinal Chemistry
Organic Synthesis
Materials Science
Chemical Biology
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-18(17-11-5-4-6-12-17)25(29)28-23-19-13-7-9-15-21(19)32-24(23)26(30)27-20-14-8-10-16-22(20)31-2/h4-16,18H,3H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOWDFOYRRNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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